1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
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Overview
Description
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound is used as an inhibitor of aluminum corrosion and in the synthesis of oxacyclic building blocks.
5-Phenyl-1H-tetrazole: It is used as a ligand in the synthesis of coordination polymers and in corrosion inhibition studies.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPTXQPXEKDURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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